2,4-Dihydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 135.12 g/mol. This compound features two hydroxyl groups at the 2 and 4 positions of a benzonitrile structure, which contributes to its unique chemical properties. It is also known for its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its solubility in polar solvents and has a boiling point that varies based on purity and environmental conditions.
These reactions highlight the versatility of 2,4-dihydroxybenzonitrile in synthetic organic chemistry.
Research indicates that 2,4-dihydroxybenzonitrile exhibits various biological activities:
Several methods exist for synthesizing 2,4-dihydroxybenzonitrile:
These methods vary in complexity and yield, influencing their applicability in industrial settings.
2,4-Dihydroxybenzonitrile has several notable applications:
Interaction studies of 2,4-dihydroxybenzonitrile focus on its behavior with various biological systems:
These studies are crucial for understanding the full scope of its biological implications.
Several compounds share structural similarities with 2,4-dihydroxybenzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Score |
---|---|---|
3-Hydroxybenzonitrile | C7H7NO | 0.95 |
2-Hydroxy-3-methylbenzonitrile | C8H9NO | 0.95 |
4-Hydroxy-3-methylbenzonitrile | C8H9NO | 0.95 |
4-Hydroxy-3,5-dimethylbenzonitrile | C10H13NO | 0.92 |
The uniqueness of 2,4-dihydroxybenzonitrile lies in its specific arrangement of functional groups which influences its reactivity and biological properties compared to these similar compounds.
2,4-Dihydroxybenzonitrile possesses a distinctive molecular architecture characterized by a benzene ring substituted with two hydroxyl groups and one nitrile group. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the primary name indicates the positions of the hydroxyl groups relative to the nitrile functional group. The molecular formula C₇H₅NO₂ reflects the presence of seven carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific spatial configuration. The compound is alternatively known as 4-cyanoresorcinol, emphasizing its relationship to resorcinol, a well-established phenolic compound.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as C1=CC(=C(C=C1O)O)C#N, while the International Chemical Identifier provides a more detailed description: InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H. These notational systems facilitate precise identification and database searches across scientific literature and chemical databases.
The physical properties of 2,4-dihydroxybenzonitrile include a melting point of 179 degrees Celsius, indicating significant intermolecular interactions likely arising from hydrogen bonding between hydroxyl groups. The compound exhibits an exact mass of 135.032028 grams per mole, which proves crucial for mass spectrometric identification and quantitative analytical procedures. The presence of both electron-donating hydroxyl groups and the electron-withdrawing nitrile group creates a unique electronic environment that influences the compound's reactivity patterns and spectroscopic properties.
The historical development of 2,4-dihydroxybenzonitrile synthesis traces back to fundamental research in phenolic chemistry and nitrile formation reactions. Early synthetic approaches focused on converting readily available starting materials through established organic transformations. The compound gained significant attention in pharmaceutical research during the development of iron chelating agents, where its unique structural features proved essential for biological activity.
Patent literature reveals systematic development of synthesis methodologies throughout the late twentieth century. A significant advancement emerged from research focused on benzonitrile synthesis from substituted benzaldehydes, where investigators developed facile synthetic routes using 2,4-dihydroxybenzaldehyde as a starting material. This approach involved reacting the aldehyde precursor with hydroxylamine or protected derivatives to form the corresponding oxime intermediate, followed by dehydration using diphosphorus pentoxide to yield the target nitrile compound.
The synthetic methodology evolved to include protection and deprotection strategies for the phenolic hydroxyl groups. Researchers demonstrated that 2,4-dimethoxybenzaldehyde could serve as a protected intermediate, allowing for selective transformations of the aldehyde functionality while preserving the aromatic substitution pattern. Subsequently, demethylation reactions using reagents such as boron tribromide provided access to the free phenolic compound. These developments established reliable synthetic pathways that remain relevant in contemporary chemical synthesis.
Detailed experimental procedures documented in historical patent applications describe specific reaction conditions and yields. One representative synthesis involves dissolving 2,4-dihydroxybenzaldehyde in formic acid, followed by sequential addition of sodium formate and hydroxylamine sulfate. The reaction mixture undergoes heating at elevated temperatures, typically around 100 degrees Celsius, for extended periods to ensure complete conversion. These historical protocols provide foundational knowledge for current synthetic applications and demonstrate the systematic development of reliable preparation methods.
Contemporary applications of 2,4-dihydroxybenzonitrile span multiple domains of organic chemistry, reflecting its versatility as a synthetic intermediate. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of iron chelating agents for therapeutic applications. Research has demonstrated its utility in preparing compounds such as 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, which exhibits significant iron-binding properties.
Advanced materials research has identified 2,4-dihydroxybenzonitrile as a central core unit in hockey-stick liquid crystalline materials. Investigators have synthesized numerous derivatives by incorporating different linking groups and alkyl chains to modulate liquid crystalline properties. These studies reveal that compounds containing the 2,4-dihydroxybenzonitrile core exhibit nematic and smectic liquid crystalline phases, with the specific phase behavior depending on molecular architecture and thermal conditions. The research demonstrates remarkable control over molecular self-assembly through structural modifications of the core compound.
Biomedical research applications extend beyond iron chelation to include studies of enzyme interactions and metabolic pathways. Investigations have explored the compound's role in ribonucleotide reductase inhibition and its effects on cellular macromolecular synthesis. These studies contribute to understanding structure-activity relationships in biological systems and inform rational drug design strategies. The compound's ability to interact with biological targets while maintaining synthetic accessibility makes it valuable for medicinal chemistry applications.
Application Domain | Specific Use | Key Properties Exploited |
---|---|---|
Pharmaceutical Synthesis | Iron chelator precursors | Phenolic coordination sites |
Materials Science | Liquid crystalline compounds | Aromatic core with hydrogen bonding |
Biomedical Research | Enzyme inhibition studies | Electronic properties and binding affinity |
Analytical Chemistry | Reference standards | Defined physical constants and spectroscopic signatures |
Irritant